Cas no 119357-61-8 (methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate)
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolepropanoic acid, α-amino-, methyl ester
- Methyl 2-amino-3-(thiazol-4-yl)propanoate
- methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate
- SCHEMBL3783139
- 119357-61-8
- EN300-1300724
- CS-0346884
- AKOS013465778
-
- Inchi: 1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3
- InChI Key: CTDKXYLLGISAHX-UHFFFAOYSA-N
- SMILES: C(C1N=CSC=1)C(N)C(=O)OC
Computed Properties
- Exact Mass: 186.04629874g/mol
- Monoisotopic Mass: 186.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 93.4Ų
Experimental Properties
- Density: 1.279±0.06 g/cm3(Predicted)
- Boiling Point: 293.5±25.0 °C(Predicted)
- pka: 6.09±0.33(Predicted)
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300724-50mg |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 50mg |
$359.0 | 2023-09-30 | ||
| Enamine | EN300-1300724-100mg |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 100mg |
$376.0 | 2023-09-30 | ||
| Enamine | EN300-1300724-250mg |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 250mg |
$393.0 | 2023-09-30 | ||
| Enamine | EN300-1300724-500mg |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 500mg |
$410.0 | 2023-09-30 | ||
| Enamine | EN300-1300724-1000mg |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 1000mg |
$428.0 | 2023-09-30 | ||
| Enamine | EN300-1300724-2500mg |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 2500mg |
$838.0 | 2023-09-30 | ||
| Enamine | EN300-1300724-5000mg |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 5000mg |
$1240.0 | 2023-09-30 | ||
| Enamine | EN300-1300724-10000mg |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 10000mg |
$1839.0 | 2023-09-30 | ||
| Enamine | EN300-1300724-0.05g |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 0.05g |
$924.0 | 2023-06-06 | ||
| Enamine | EN300-1300724-0.1g |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |
119357-61-8 | 0.1g |
$968.0 | 2023-06-06 |
methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate
Methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate (CAS No. 119357-61-8): A Comprehensive Overview
Methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate, identified by its CAS number 119357-61-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiazole derivative class, which has been extensively studied due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both amino and thiazole moieties, make it a versatile scaffold for the development of novel bioactive molecules.
The thiazole ring is a heterocyclic aromatic compound consisting of sulfur and nitrogen atoms embedded within a six-membered ring. This structural motif is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the thiazole ring into pharmaceutical compounds has been a cornerstone in medicinal chemistry, leading to the discovery and development of several clinically relevant drugs. In the case of methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate, the thiazole moiety is positioned at the C3 position of the propanoate backbone, which enhances its potential for interaction with biological targets.
The amino group present in the molecule at the C2 position is another critical feature that contributes to its pharmacological profile. Amino groups are known to participate in various hydrogen bonding interactions, which can be crucial for the binding affinity and specificity of a drug molecule to its target receptor. Additionally, the presence of an amino group often enhances the solubility and bioavailability of pharmaceutical compounds, making them more suitable for therapeutic use.
Methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate has garnered attention in recent years due to its potential as an intermediate in the synthesis of more complex pharmacophores. The compound's unique structural features make it a valuable building block for drug discovery efforts aimed at identifying novel therapeutic agents. Researchers have been exploring its utility in developing small-molecule inhibitors targeting various disease-related pathways.
One of the most promising areas of research involving methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate is its application in anticancer therapy. Thiazole derivatives have shown significant promise as chemotherapeutic agents due to their ability to interfere with critical cellular processes such as DNA replication and cell cycle regulation. Recent studies have demonstrated that compounds containing the thiazole scaffold can induce apoptosis in cancer cells by activating stress signaling pathways. The amino group in methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate may further enhance these effects by facilitating interactions with intracellular targets.
In addition to its anticancer potential, methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate has been investigated for its antimicrobial properties. Thiazole derivatives are well-known for their ability to inhibit bacterial and fungal growth by disrupting essential cellular functions. The structural versatility of this compound allows for modifications that can fine-tune its antimicrobial activity against specific pathogens. This has led to interest in developing novel antibiotics and antifungal agents based on thiazole derivatives.
The synthesis of methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the thiazole core through classical methods such as condensation reactions between thioamides and α-haloketones or through cyclization reactions involving sulfur-containing precursors. Once the thiazole ring is synthesized, it is coupled with appropriate alkylating agents to introduce the propanoate side chain.
The introduction of the amino group at the C2 position is achieved through nucleophilic substitution reactions or reduction techniques depending on the synthetic route chosen. Each step in the synthesis must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to ensure the desired product is obtained without significant impurities.
The pharmacokinetic properties of methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate are also subjects of ongoing research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Studies have begun to explore how modifications to the molecule can influence these properties, potentially leading to improved bioavailability and reduced toxicity.
In conclusion, methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate (CAS No. 119357-61-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel bioactive molecules with applications ranging from anticancer therapy to antimicrobial agents. As research continues to uncover new therapeutic possibilities for this compound and related derivatives, it is likely that methyl 2-amino-3-(1,3-thiazol-4-yloctanopanoate will remain at forefronts efforts aimed at improving human health through innovative chemical solutions.
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